1-[(5-chloro-1-benzothien-3-yl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-chloro-1-benzothien-3-yl)methyl]piperidine is a chemical compound with the molecular formula C14H16ClNS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom.
Vorbereitungsmethoden
The synthesis of 1-[(5-chloro-1-benzothien-3-yl)methyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-1-benzothiophene and piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-[(5-chloro-1-benzothien-3-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding thiol or sulfide.
Wissenschaftliche Forschungsanwendungen
1-[(5-chloro-1-benzothien-3-yl)methyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1-[(5-chloro-1-benzothien-3-yl)methyl]piperidine involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
1-[(5-chloro-1-benzothien-3-yl)methyl]piperidine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(benzothiophen-3-yl)methylpiperidine and 1-(5-chloro-2-benzothiophen-3-yl)methylpiperidine share structural similarities.
Eigenschaften
Molekularformel |
C14H16ClNS |
---|---|
Molekulargewicht |
265.8g/mol |
IUPAC-Name |
1-[(5-chloro-1-benzothiophen-3-yl)methyl]piperidine |
InChI |
InChI=1S/C14H16ClNS/c15-12-4-5-14-13(8-12)11(10-17-14)9-16-6-2-1-3-7-16/h4-5,8,10H,1-3,6-7,9H2 |
InChI-Schlüssel |
AVUJQDWGFOVYCY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CSC3=C2C=C(C=C3)Cl |
Kanonische SMILES |
C1CCN(CC1)CC2=CSC3=C2C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.